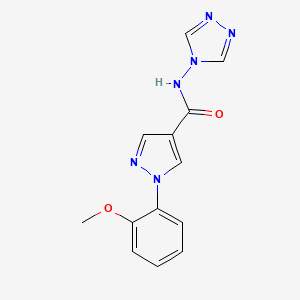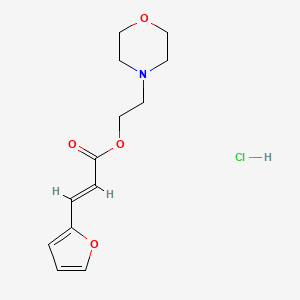![molecular formula C18H11F2N3 B5369438 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (BPP) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a pyrazolopyrimidine derivative that has been synthesized using various methods.
Mécanisme D'action
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that mediate inflammation. This compound also inhibits the activity of MMP-2 and MMP-9, which are involved in cancer progression and metastasis. This compound has been found to inhibit the replication of the hepatitis C virus by blocking the activity of NS5B polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to reduce the levels of viral RNA in cell culture models of hepatitis C virus infection.
Avantages Et Limitations Des Expériences En Laboratoire
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized using various methods. This compound has been extensively studied for its pharmacological properties, making it a well-characterized compound for research purposes. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its bioavailability in animal models. This compound also has low oral bioavailability, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research of 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased solubility and oral bioavailability. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as arthritis and viral infections. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its pharmacological effects fully.
Méthodes De Synthèse
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine can be synthesized using various methods, including the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization using hydrazine hydrate and acetic acid. Another method involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The yield of this compound using these methods ranges from 50% to 70%.
Applications De Recherche Scientifique
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the activity of various enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3/c19-14-5-1-12(2-6-14)16-11-22-23-17(9-10-21-18(16)23)13-3-7-15(20)8-4-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCCANJRYGITND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)
![9-isobutyryl-1-methyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5369373.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5369378.png)
![3-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5369380.png)
![2-{4-[(2-methylphenyl)thio]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5369385.png)
![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5369395.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)

